molecular formula C20H42O2 B7797863 2-(Octadecyloxy)ethanol CAS No. 69980-69-4

2-(Octadecyloxy)ethanol

Cat. No.: B7797863
CAS No.: 69980-69-4
M. Wt: 314.5 g/mol
InChI Key: ICIDSZQHPUZUHC-UHFFFAOYSA-N
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Description

2-(Octadecyloxy)ethanol: is an organic compound with the molecular formula C20H42O2. It is also known as ethylene glycol monooctadecyl ether. This compound is characterized by a long hydrophobic alkyl chain (octadecyl group) attached to a hydrophilic ethylene glycol moiety. It is commonly used in various industrial and scientific applications due to its unique amphiphilic properties .

Safety and Hazards

2-(Octadecyloxy)ethanol is classified as having acute toxicity, both orally and dermally . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Etherification of Ethylene Glycol with 1-Bromooctadecane:

      Stage 1: Ethylene glycol is reacted with sodium hydride in an inert atmosphere at 0-5°C in N,N-dimethylformamide (DMF) to form the sodium alkoxide intermediate.

      Stage 2: 1-Bromooctadecane is added along with potassium iodide, and the reaction mixture is heated to 90-95°C for 4 hours.

  • Alternative Method:

Industrial Production Methods:

Industrial production of 2-(Octadecyloxy)ethanol typically involves large-scale etherification processes using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 2-(Octadecyloxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:

    • Reduction of this compound can yield the corresponding alkane. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
  • Substitution:

    • The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide, elevated temperatures.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides, ethers.

Mechanism of Action

The mechanism of action of 2-(Octadecyloxy)ethanol is primarily based on its amphiphilic properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic ethylene glycol moiety interacts with water or polar solvents. This dual interaction facilitates the formation of micelles, emulsions, and other colloidal structures, making it an effective surfactant and emulsifier .

Comparison with Similar Compounds

  • Polyethylene glycol stearyl ether
  • Ethylene glycol monooctadecyl ether
  • Octadecylglycol

Comparison:

  • Polyethylene glycol stearyl ether: Similar in structure but contains multiple ethylene glycol units, making it more hydrophilic and suitable for different applications.
  • Ethylene glycol monooctadecyl ether: Essentially the same compound, often used interchangeably.
  • Octadecylglycol: Similar in structure but may have different chain lengths or branching, affecting its physical and chemical properties.

Uniqueness: 2-(Octadecyloxy)ethanol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring surfactants and emulsifiers .

Properties

IUPAC Name

2-octadecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDSZQHPUZUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9005-00-9
Record name Polyethylene glycol monostearyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9005-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60858842
Record name 2-(Octadecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2136-72-3
Record name 2-(Octadecyloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octadecyloxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octadecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octadecyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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